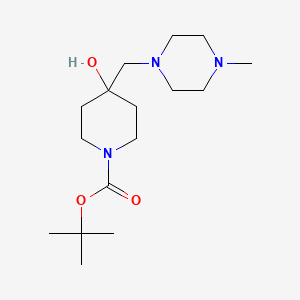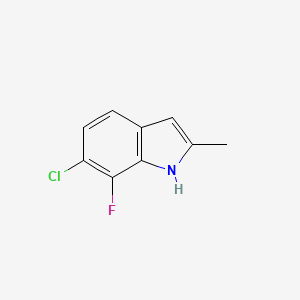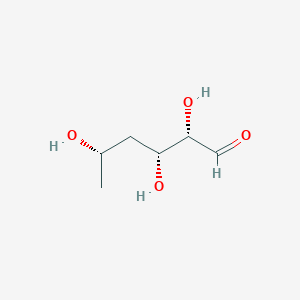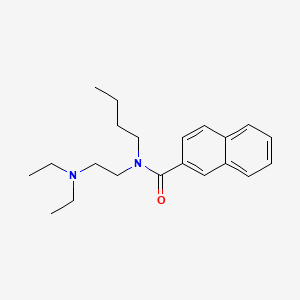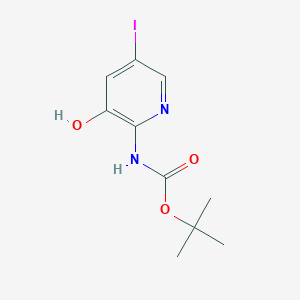
Tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate is an organic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, an iodine atom, and a pyridine ring, making it a versatile molecule for chemical synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate typically involves multiple steps. One common method includes the iodination of a pyridine derivative followed by the introduction of a hydroxy group and the tert-butyl carbamate moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles, leading to the formation of different functionalized pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of biological pathways and as a probe for biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate involves its interaction with molecular targets and pathways. The hydroxy group and iodine atom play crucial roles in its reactivity and binding to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- Tert-butyl 3-hydroxy-5-bromopyridin-2-ylcarbamate
- Tert-butyl 3-hydroxy-5-chloropyridin-2-ylcarbamate
- Tert-butyl 3-hydroxy-5-fluoropyridin-2-ylcarbamate
Comparison: Tert-butyl 3-hydroxy-5-iodopyridin-2-ylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s chemical behavior and interactions, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Propriétés
Formule moléculaire |
C10H13IN2O3 |
|---|---|
Poids moléculaire |
336.13 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxy-5-iodopyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13IN2O3/c1-10(2,3)16-9(15)13-8-7(14)4-6(11)5-12-8/h4-5,14H,1-3H3,(H,12,13,15) |
Clé InChI |
ANSUGHNZNCZUMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


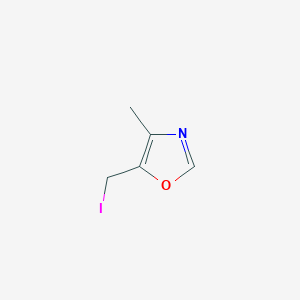
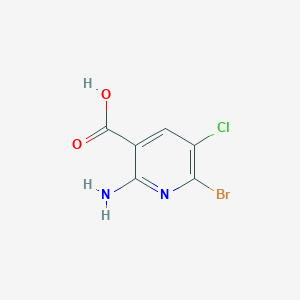
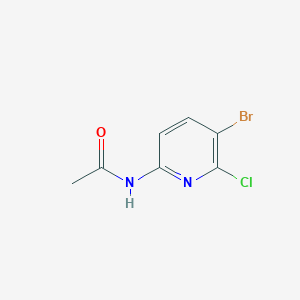
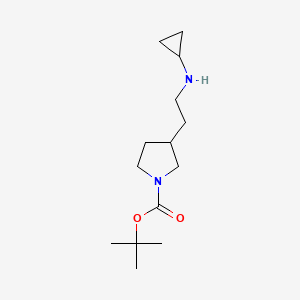
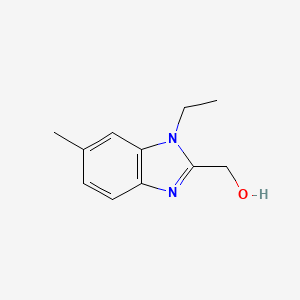

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)

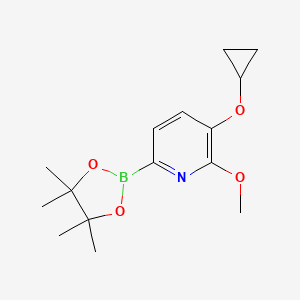
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
